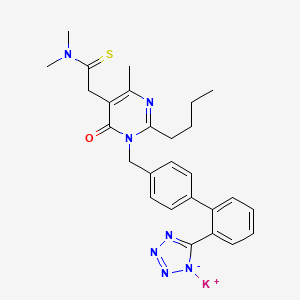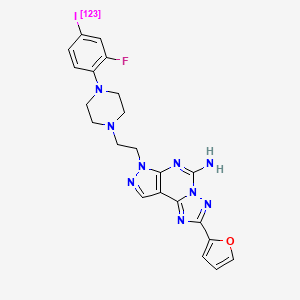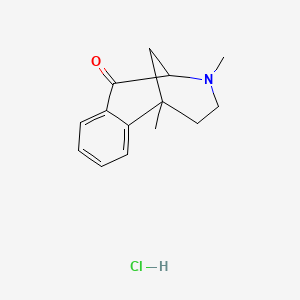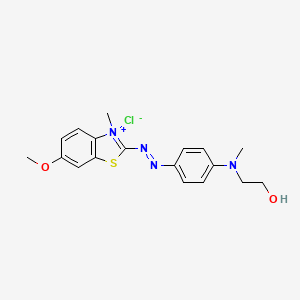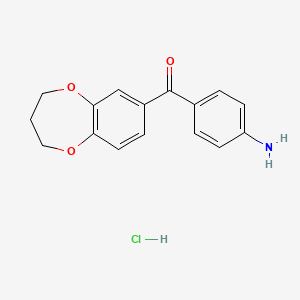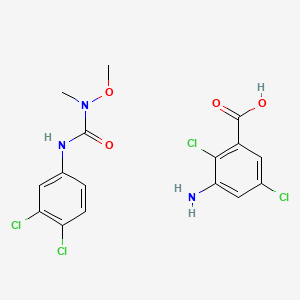
Amilon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amilon: is a novel compound primarily used in the cosmetics industry. It is a spherical silica coated with an amino acid, specifically a lysine derivative. This compound was developed to address the shortcomings of nylon powder, which is commonly used in cosmetics but has several disadvantages, such as a low melting point and the tendency to absorb preservatives like parabens, reducing their efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Amilon is synthesized by coating spherical silica particles with an amino acid derivative. The process involves the following steps:
Silica Preparation: Silica particles are prepared through a sol-gel process, where a silica precursor (such as tetraethyl orthosilicate) is hydrolyzed and condensed to form spherical particles.
Amino Acid Coating: The silica particles are then coated with a lysine derivative. This is achieved by dispersing the silica particles in a solution containing the lysine derivative and allowing the coating to form through adsorption or covalent bonding.
Industrial Production Methods: : In industrial settings, the production of this compound involves large-scale sol-gel processes for silica preparation, followed by coating in large reactors to ensure uniformity and consistency. The coated particles are then dried and processed to achieve the desired particle size distribution .
Analyse Chemischer Reaktionen
Types of Reactions: : Amilon undergoes various chemical reactions, including:
Oxidation: The amino acid coating can undergo oxidation under certain conditions, leading to changes in the surface properties of the particles.
Substitution: The lysine derivative on the surface can participate in substitution reactions with other functional groups, allowing for further functionalization of the particles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Substitution: Reagents like acyl chlorides or isocyanates can be used to introduce new functional groups onto the lysine derivative.
Major Products: : The major products of these reactions include oxidized or functionalized silica particles, which can have enhanced properties for specific applications .
Wissenschaftliche Forschungsanwendungen
Amilon has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a functional material in various chemical processes, including catalysis and adsorption.
Biology: In biological research, this compound-coated particles are used for cell culture and drug delivery due to their biocompatibility and functionalizability.
Medicine: this compound is explored for use in medical diagnostics and therapeutics, particularly in targeted drug delivery systems.
Wirkmechanismus
The mechanism by which Amilon exerts its effects is primarily through its surface properties. The lysine derivative coating provides functional groups that can interact with various molecules, enhancing the material’s adsorption and catalytic properties. In drug delivery, the coating allows for the attachment of therapeutic agents, facilitating targeted delivery and controlled release .
Vergleich Mit ähnlichen Verbindungen
Amilon is unique compared to other similar compounds due to its specific combination of silica and lysine derivative coating. Similar compounds include:
Nylon Powder: Used in cosmetics but has a lower melting point and absorbs preservatives, reducing their efficacy.
Silica Particles: Used in various applications but lack the functionalization provided by the amino acid coating.
Amino Acid-Coated Particles: Other particles coated with different amino acids may have different properties and applications.
This compound stands out due to its higher thermal stability, non-absorption of preservatives, and smoother texture, making it a superior alternative in cosmetic formulations .
Eigenschaften
CAS-Nummer |
11096-81-4 |
|---|---|
Molekularformel |
C16H15Cl4N3O4 |
Molekulargewicht |
455.1 g/mol |
IUPAC-Name |
3-amino-2,5-dichlorobenzoic acid;3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea |
InChI |
InChI=1S/C9H10Cl2N2O2.C7H5Cl2NO2/c1-13(15-2)9(14)12-6-3-4-7(10)8(11)5-6;8-3-1-4(7(11)12)6(9)5(10)2-3/h3-5H,1-2H3,(H,12,14);1-2H,10H2,(H,11,12) |
InChI-Schlüssel |
PZAXUCYPVXMLJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC.C1=C(C=C(C(=C1C(=O)O)Cl)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


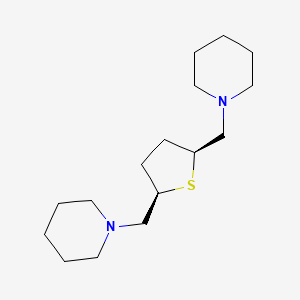
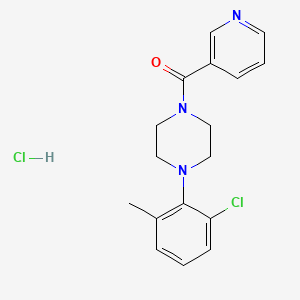
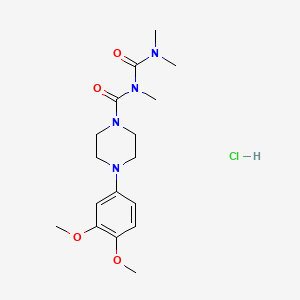
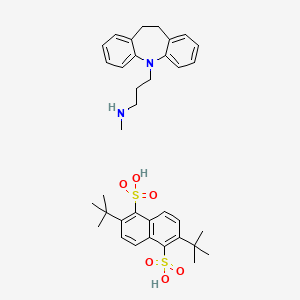

![9,10-Anthracenedione, 1,4-bis[(2-ethyl-6-methylphenyl)amino]-](/img/structure/B12751531.png)
